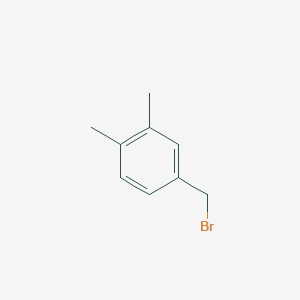

3,4-Dimethylbenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFQLPGWXMGYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526808 | |

| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94416-66-7 | |

| Record name | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanism of SN2 reaction with 3,4-Dimethylbenzyl bromide

An In-depth Technical Guide to the SN2 Reaction Mechanism with 3,4-Dimethylbenzyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the bimolecular nucleophilic substitution (SN2) reaction mechanism as it applies to the substrate 3,4-Dimethylbenzyl bromide. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the SN2 pathway, including substrate structure, nucleophilicity, solvent effects, and stereochemistry. We will explore the specific electronic and steric characteristics of 3,4-Dimethylbenzyl bromide that define its reactivity. Furthermore, this guide presents a detailed experimental protocol, discusses potential competing reactions, and offers insights grounded in established chemical principles to provide a self-validating framework for understanding and application.

The SN2 Reaction: A Foundational Overview

The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where bond-formation and bond-breaking occur in a single, continuous step.[1] The designation "SN2" signifies a S ubstitution, N ucleophilic, bi molecular reaction, indicating that the rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2]

The kinetic expression is given by: Rate = k[Substrate][Nucleophile]

This bimolecularity is a direct consequence of the single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This process proceeds through a high-energy pentacoordinate transition state.[3] A defining characteristic of the SN2 mechanism is the "backside attack," where the nucleophile approaches the substrate from the side opposite to the leaving group.[4][5] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-leaving group bond.[6] This approach leads to a predictable and stereospecific outcome: the inversion of configuration at the electrophilic carbon, often referred to as a Walden inversion.[3][4]

Analysis of the Substrate: 3,4-Dimethylbenzyl Bromide

The structure of the substrate is a critical determinant of its reactivity in an SN2 reaction. 3,4-Dimethylbenzyl bromide is a primary benzylic halide, a class of compounds known for their high reactivity in nucleophilic substitution reactions.[7]

Steric Effects

SN2 reactions are highly sensitive to steric hindrance around the reaction center.[8][9] The mechanism's requirement for a backside attack means that bulky substituents on or near the electrophilic carbon can physically obstruct the nucleophile's approach, dramatically slowing or even preventing the reaction.[8][10] The reactivity order for alkyl halides in SN2 reactions is a classic illustration of this principle: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[4][11]

3,4-Dimethylbenzyl bromide is a primary (1°) halide, as the benzylic carbon atom is bonded to only one other carbon (within the benzene ring). This lack of substitution at the reaction center minimizes steric hindrance, making it an excellent candidate for the SN2 pathway. The methyl groups are located on the aromatic ring and do not impede the nucleophile's access to the benzylic carbon.

Electronic Effects

The electronic nature of the substrate also plays a crucial role. Benzylic halides, such as 3,4-Dimethylbenzyl bromide, exhibit enhanced reactivity compared to simple primary alkyl halides.[6][7] This acceleration is attributed to the stabilization of the SN2 transition state by the adjacent π-system of the benzene ring.[3][12] In the pentacoordinate transition state, the p-orbitals of the reacting carbon can overlap with the π-system of the ring, delocalizing the partial negative charge and lowering the activation energy of the reaction.[7]

The two methyl groups on the benzene ring are weak electron-donating groups. Their electronic influence on the SN2 reaction rate at the benzylic position is generally considered minor compared to the dominant effects of steric accessibility and transition state conjugation.

The Leaving Group

The facility with which the leaving group can depart is essential for a rapid SN2 reaction.[1] A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. The bromide ion (Br⁻) is an excellent leaving group due to its large size, which disperses the negative charge, and the high acidity of its conjugate acid, HBr.

The Impact of the Nucleophile and Solvent System

The choice of nucleophile and solvent are inextricably linked and together dictate the efficiency of an SN2 reaction.

Nucleophilicity

Since the nucleophile is involved in the rate-determining step, its strength, or nucleophilicity, is paramount.[13] Strong nucleophiles accelerate SN2 reactions.[10] Key characteristics of a strong nucleophile include:

-

Negative Charge: Anionic species are generally more potent nucleophiles than their neutral conjugate acids (e.g., OH⁻ > H₂O).[14]

-

Polarizability: Larger atoms, which hold their valence electrons more loosely, are more polarizable and tend to be better nucleophiles (e.g., I⁻ > Br⁻ > Cl⁻).

-

Steric Bulk: Less sterically hindered nucleophiles react more quickly.[14]

| Nucleophile | Formula | Class | Relative Reactivity |

| Iodide | I⁻ | Excellent | Very High |

| Hydrosulfide | HS⁻ | Excellent | Very High |

| Cyanide | CN⁻ | Good | High |

| Bromide | Br⁻ | Good | High |

| Hydroxide | OH⁻ | Good | High |

| Azide | N₃⁻ | Good | High |

| Chloride | Cl⁻ | Fair | Moderate |

| Acetate | CH₃COO⁻ | Fair | Moderate |

| Water | H₂O | Poor | Low |

| Methanol | CH₃OH | Poor | Low |

| Table 1: Relative nucleophilicity of common reagents in polar aprotic solvents. |

Solvent Selection

The solvent has a profound influence on the rate of SN2 reactions, primarily through its interaction with the nucleophile.[15][16]

-

Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) are the preferred choice for SN2 reactions.[1][17] They possess significant dipole moments to dissolve ionic nucleophiles but lack acidic protons.[15] Consequently, they solvate the cation of the nucleophilic salt effectively through ion-dipole interactions but leave the anionic nucleophile relatively "naked" and unsolvated.[1][18] This lack of a solvent cage enhances the nucleophile's reactivity, leading to a dramatic increase in the reaction rate.[15]

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have acidic protons (O-H or N-H bonds) and are detrimental to SN2 reactions.[17][18] They form strong hydrogen bonds with the anionic nucleophile, creating a tight "solvent cage" that stabilizes the nucleophile and significantly lowers its energy and reactivity.[19] This strong solvation presents a substantial energy barrier that must be overcome for the nucleophile to attack the substrate.[15]

| Solvent | Type | Dielectric Constant | Relative Rate |

| Methanol (CH₃OH) | Protic | 33.0 | 1 |

| Water (H₂O) | Protic | 80.1 | ~7 |

| Acetone (CH₃COCH₃) | Aprotic | 20.7 | ~500 |

| Acetonitrile (CH₃CN) | Aprotic | 37.5 | ~5,000 |

| DMF ((CH₃)₂NCHO) | Aprotic | 36.7 | ~10,000 |

| Table 2: Illustrative effect of solvent on the relative rate of an SN2 reaction (e.g., CH₃I + N₃⁻). Data is generalized for comparison. |

Mechanism, Transition State, and Stereochemistry

The SN2 reaction of 3,4-Dimethylbenzyl bromide proceeds through a well-defined, concerted pathway.

-

Backside Attack: The nucleophile (Nu⁻) approaches the benzylic carbon from the direction 180° opposite to the C-Br bond.

-

Pentacoordinate Transition State: As the Nu-C bond begins to form, the C-Br bond simultaneously begins to break. This occurs via a trigonal bipyramidal transition state where the carbon atom is momentarily sp²-hybridized, with the three non-reacting groups (two hydrogens and the phenyl ring) lying in a plane. The incoming nucleophile and the departing leaving group form the apices of the pyramid.[3]

-

Product Formation: The C-Br bond fully breaks, with the bromide ion departing. The Nu-C bond fully forms, and the carbon atom relaxes back to a tetrahedral geometry.

Sources

- 1. SN2 Reaction Mechanism [chemistrysteps.com]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. SN2 reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. SN2 Reaction [iverson.cm.utexas.edu]

- 14. youtube.com [youtube.com]

- 15. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 16. researchgate.net [researchgate.net]

- 17. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. reddit.com [reddit.com]

Spectroscopic data of 3,4-Dimethylbenzyl bromide (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dimethylbenzyl Bromide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3,4-Dimethylbenzyl bromide (C₉H₁₁Br), a vital reagent in organic synthesis and pharmaceutical research.[1][2] As a substituted benzyl halide, its reactivity is intimately linked to its structure. Precise characterization is therefore paramount for its effective use. This document synthesizes predictive analysis with data from established spectral databases to offer researchers a thorough understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. We will explore the theoretical underpinnings of each technique, interpret the spectral data, and provide standardized protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of 3,4-Dimethylbenzyl Bromide

3,4-Dimethylbenzyl bromide, with the IUPAC name 4-(bromomethyl)-1,2-dimethylbenzene, belongs to the class of benzylic halides.[1] The presence of the electron-donating methyl groups on the aromatic ring and the labile C-Br bond makes it a potent electrophile, frequently employed in nucleophilic substitution reactions to introduce the 3,4-dimethylbenzyl moiety into target molecules. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical quality control step to confirm identity, purity, and stability before its use in complex synthetic pathways.

This guide is structured to provide a multi-faceted analytical perspective. We will dissect each spectroscopic technique—NMR, IR, and MS—by first predicting the expected spectral features based on the molecule's distinct structural components and then interpreting the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 3,4-Dimethylbenzyl bromide, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: A Proton Census

Theoretical Insight: The chemical shift (δ) of a proton is governed by its local electronic environment. Electron-withdrawing groups (like bromine) deshield nearby protons, shifting them downfield (higher δ), while electron-donating groups (like methyl) cause shielding, moving signals upfield (lower δ). Spin-spin coupling (J) between non-equivalent neighboring protons provides connectivity information.

Predicted Spectrum (300 MHz, CDCl₃): Based on the structure, we anticipate five distinct proton signals:

-

Aromatic Protons (H-2, H-5, H-6): These three protons on the trisubstituted benzene ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). Due to their distinct positions relative to the methyl and bromomethyl groups, they will exhibit a complex splitting pattern. H-2 is ortho to one methyl group, H-5 is ortho to the other methyl and the bromomethyl group, and H-6 is meta to both. We expect H-5 to be the most downfield of the three due to its proximity to the bromomethyl group.

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are attached to a carbon bearing an electronegative bromine atom. This causes significant deshielding, placing their signal downfield. We predict a sharp singlet around δ 4.5 ppm. The singlet nature arises because there are no adjacent non-equivalent protons.

-

Methyl Protons (-CH₃): The six protons from the two aromatic methyl groups are in similar electronic environments. While they are technically distinct (C3-CH₃ and C4-CH₃), their chemical shifts are often very close, potentially appearing as two closely spaced singlets or even a single overlapping singlet around δ 2.2-2.3 ppm.

Data Summary: While a publicly available spectrum image is not widespread, spectral data for 3,4-Dimethylbenzyl bromide is cataloged and can be found in databases such as ChemicalBook.[3] The predicted values align with data for structurally similar compounds like 4-methylbenzyl bromide.[4]

¹H NMR Data Table

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-2, H-5, H-6) | 7.0 - 7.3 | Multiplet (m) | 3H |

| Benzylic (-CH₂Br) | ~ 4.5 | Singlet (s) | 2H |

| Methyl (Ar-CH₃) | ~ 2.25 | Singlet (s) | 6H |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Insight: ¹³C NMR spectroscopy provides a map of the carbon atoms in a molecule. Chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. Quaternary carbons (like C-3 and C-4) typically show weaker signals than protonated carbons.

Predicted Spectrum (75 MHz, CDCl₃): The molecule has 9 carbon atoms, but due to symmetry, we expect 7 distinct signals:

-

Benzylic Carbon (-CH₂Br): This carbon is directly attached to bromine, a highly electronegative atom, causing a strong downfield shift. Its signal is expected around δ 33-35 ppm.

-

Aromatic Carbons: We expect six signals for the aromatic carbons. The carbons bearing the methyl groups (C-3, C-4) and the bromomethyl group (C-1) will be quaternary and appear between δ 135-140 ppm. The protonated aromatic carbons (C-2, C-5, C-6) will appear in the typical aromatic region of δ 125-130 ppm.

-

Methyl Carbons (-CH₃): The two methyl carbons are in slightly different environments and should appear as two distinct signals in the aliphatic region, around δ 19-21 ppm.

Data Summary: The interpretation is based on established chemical shift ranges for substituted benzenes and alkyl halides.[5] Data for 3,4-Dimethylbenzyl bromide can be cross-referenced with vendor-supplied information.

¹³C NMR Data Table

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H (C-2, C-5, C-6) | 125 - 131 |

| Aromatic Quaternary (C-1, C-3, C-4) | 135 - 140 |

| Benzylic (-CH₂Br) | 33 - 35 |

| Methyl (Ar-CH₃) | 19 - 21 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

Predicted Spectrum: The IR spectrum of 3,4-Dimethylbenzyl bromide will be dominated by features characteristic of a substituted aromatic ring and an alkyl bromide.

-

C(sp²)-H Stretch (Aromatic): A sharp absorption peak just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is indicative of the C-H bonds on the benzene ring.[6]

-

C(sp³)-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) correspond to the C-H stretching vibrations of the methyl and bromomethyl groups.[6]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 800-900 cm⁻¹ region can be diagnostic for the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a strong absorption is expected around 800-840 cm⁻¹.

-

C-Br Stretch: The key vibration for this molecule is the C-Br stretch. This bond is heavy, resulting in a low-frequency absorption. It is expected to appear as a strong peak in the fingerprint region, typically between 690-515 cm⁻¹.[7]

Data Summary: A vapor phase IR spectrum for 3,4-Dimethylbenzyl bromide is noted in the PubChem database, available via SpectraBase.[1] The predicted absorptions are consistent with general data for alkyl halides and substituted aromatics.[7][8]

IR Data Table

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-H Out-of-Plane Bend | 800 - 840 | Strong |

| C-Br Stretch | 515 - 690 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) gives the molecular weight, and the fragmentation pattern provides structural clues.

Predicted Spectrum: The molecular weight of 3,4-Dimethylbenzyl bromide is 199.09 g/mol .[1] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in a characteristic isotopic pattern for any bromine-containing fragment.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 198 and m/z 200, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

Base Peak (Tropylium Ion): The most favorable fragmentation pathway for benzyl halides is the loss of the halogen radical (•Br) to form the highly stable benzyl cation. In this case, loss of •Br from the molecular ion will generate the 3,4-dimethylbenzyl cation at m/z 119. This cation can rearrange to the even more stable 3,4-dimethyltropylium ion. This m/z 119 fragment is expected to be the base peak (the most intense peak in the spectrum).[9]

-

Other Fragments: Loss of a hydrogen atom from the m/z 119 fragment could lead to a peak at m/z 118. Further fragmentation of the aromatic ring could produce smaller fragments, but the m/z 198/200 and m/z 119 peaks are the most diagnostic.

Data Summary: PubChem indicates the availability of GC-MS data for this compound.[1] Furthermore, predicted m/z values for various adducts are available on PubChemLite, confirming the expected molecular ion region.[10]

MS Data Table

| m/z Value | Proposed Fragment | Significance |

| 198, 200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺, M+2) |

| 119 | [C₉H₁₁]⁺ | Base Peak (loss of •Br) |

| 118 | [C₉H₁₀]⁺ | Loss of H• from base peak |

Visualization of Key MS Fragmentation

The primary fragmentation pathway in EI-MS is visualized below.

Caption: Primary fragmentation of 3,4-Dimethylbenzyl bromide in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 3,4-Dimethylbenzyl bromide and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 300 or 500 MHz instrument).

-

Shimming & Tuning: Shim the magnetic field to optimize homogeneity. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Acquisition (¹H): Acquire the spectrum using a standard pulse sequence. A spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points.

-

Acquisition (¹³C): Acquire the spectrum with proton decoupling. A wider spectral width (~220 ppm) and a longer acquisition time with more scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum to the TMS signal.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 drops if liquid, a few crystals if solid) of 3,4-Dimethylbenzyl bromide directly onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of 3,4-Dimethylbenzyl bromide (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection & Acquisition: Inject 1 µL of the sample and begin data acquisition. The resulting chromatogram will show the retention time of the compound, and the mass spectrum can be extracted from the corresponding peak.

Workflow Visualization

Caption: Standard workflows for spectroscopic analysis.

Conclusion

The spectroscopic characterization of 3,4-Dimethylbenzyl bromide is straightforward and yields a unique set of data that confirms its molecular structure. The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments. IR spectroscopy confirms the presence of the key aromatic and alkyl bromide functional groups. Finally, mass spectrometry establishes the molecular weight and reveals a characteristic fragmentation pattern dominated by the formation of the stable 3,4-dimethylbenzyl cation. By integrating these three techniques, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

-

PubChem. (n.d.). 3,4-Dimethylbenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,4-dimethylbenzyl bromide (C9H11Br). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. 3,4-Dimethylbenzylbromide(94416-66-7) 1H NMR [m.chemicalbook.com]

- 4. 4-Methylbenzyl bromide(104-81-4) 1H NMR spectrum [chemicalbook.com]

- 5. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. C8H10 infrared spectrum of 1,4-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of para-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - 3,4-dimethylbenzyl bromide (C9H11Br) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3,4-Dimethylbenzyl Bromide (CAS No. 94416-66-7) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethylbenzyl bromide (CAS No. 94416-66-7), a versatile reagent in modern organic synthesis with significant potential in medicinal chemistry and drug discovery. The document delves into its chemical and physical properties, applications as a key building block, particularly in the burgeoning field of targeted protein degradation, and provides detailed safety and handling protocols. A curated list of suppliers is also included to facilitate procurement for research and development purposes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound.

Introduction: The Strategic Importance of Benzyl Bromides in Synthesis

Benzyl bromides are a class of organic compounds characterized by a bromine atom attached to a benzylic carbon. Their utility in organic synthesis stems from the lability of the carbon-bromine bond, which makes them excellent electrophiles for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of a benzyl group onto a wide range of molecules, a common structural motif in many biologically active compounds. The specific substitution pattern on the benzene ring can significantly influence the reactivity and the properties of the resulting molecules. 3,4-Dimethylbenzyl bromide, with its two methyl groups on the aromatic ring, offers a unique combination of steric and electronic properties that can be strategically employed in the design of novel therapeutics.

Physicochemical Properties of 3,4-Dimethylbenzyl Bromide

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in experimental work.

| Property | Value | Reference |

| CAS Number | 94416-66-7 | [1] |

| Chemical Name | 3,4-Dimethylbenzyl bromide | [1] |

| Synonyms | 4-(Bromomethyl)-1,2-dimethylbenzene | |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 215 °C | [2] |

| Density | 1.37 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.555 | [2] |

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 3,4-Dimethylbenzyl bromide in a research and drug development context is as a reactive intermediate or building block. Its electrophilic nature makes it suitable for alkylating a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the construction of more complex molecules with potential biological activity.

A Key Building Block for Targeted Protein Degradation

A particularly exciting and rapidly evolving area of drug discovery is targeted protein degradation (TPD). This approach utilizes small molecules, often called proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

3,4-Dimethylbenzyl bromide is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of these complex molecules.[3] The benzyl bromide moiety can serve as a reactive handle to connect to either the target-binding ligand, the E3 ligase ligand, or the linker itself, depending on the synthetic strategy. The 3,4-dimethyl substitution pattern can influence the physicochemical properties of the final PROTAC, such as its solubility, cell permeability, and binding affinity, which are critical for its efficacy.

Conceptual Workflow: Synthesis of a PROTAC Linker

The following diagram illustrates a conceptual workflow for how 3,4-Dimethylbenzyl bromide could be used to synthesize a linker for a PROTAC molecule.

Caption: Conceptual workflow for the synthesis of a PROTAC linker using 3,4-Dimethylbenzyl bromide.

Safety, Handling, and Storage

As a reactive benzyl bromide, 3,4-Dimethylbenzyl bromide is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.

4.1. Hazard Identification

The compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

4.2. Recommended Handling Procedures

-

Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[6] Avoid all skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

General Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

4.3. Storage Recommendations

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][6]

-

Keep the container tightly closed to prevent exposure to moisture.[5][6]

-

For a related compound, 3,4-dimethylbenzyl chloride, storage below 10°C is recommended.[5] Similar precautions may be advisable for the bromide analog.

Suppliers

3,4-Dimethylbenzyl bromide is available from various chemical suppliers. Researchers should always request a certificate of analysis to confirm the purity of the material before use.

A non-exhaustive list of potential suppliers includes:

-

Santa Cruz Biotechnology[1]

-

Sigma-Aldrich

-

Ambeed[8]

-

CymitQuimica[9]

-

Shanghai Hanhong Scientific Co., Ltd.[10]

Conclusion

3,4-Dimethylbenzyl bromide is a valuable and reactive building block for organic synthesis, with emerging applications in the development of advanced therapeutics like PROTACs. Its unique substitution pattern offers chemists a tool to fine-tune the properties of target molecules. While its hazardous nature necessitates careful handling, a thorough understanding of its properties and adherence to safety protocols will enable researchers to safely and effectively utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190. [Link]

-

Career Henan Chemical Co. 3,4-DIMETHOXYBENZYL BROMIDE (CAS: 21852-32-4). [Link]

-

chemical label 3,4-dimethylbenzyl bromide. [Link]

-

Matrix Fine Chemicals. 4-BROMO-1,2-DIMETHYLBENZENE | CAS 583-71-1. [Link]

-

PubChem. 3,5-Dimethylbenzyl bromide | C9H11Br | CID 141334. [Link]

-

PubChemLite. 3,4-dimethylbenzyl bromide (C9H11Br). [Link]

-

AWS - METHYL BROMIDE - Safety Handbook. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethylbenzyl chloride(102-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 94416-66-7|3,4-Dimethylbenzyl bromide| Ambeed [ambeed.com]

- 9. 3,4-Dimethylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 10. 3,4-Dimethylbenzylbromide suppliers & manufacturers in China [chemicalbook.com]

The Insider's Guide to 3,4-Dimethylbenzyl Bromide: A High-Performance Biochemical for Advanced Proteomics Research

For researchers, scientists, and drug development professionals at the forefront of proteomics, the precise and comprehensive analysis of the proteome is paramount. The dynamic nature of proteins, particularly the reactivity of cysteine residues, presents both a challenge and an opportunity. Cysteine's thiol group is a key player in protein structure, catalysis, and redox signaling. Its effective derivatization is crucial for stabilizing samples and enhancing detection in mass spectrometry (MS)-based workflows. This in-depth technical guide provides a comprehensive overview of 3,4-Dimethylbenzyl bromide (DMBB) as a specialized biochemical for proteomics research, detailing its mechanism, application, and advantages in the pursuit of deeper proteomic insights.

The Critical Role of Cysteine Alkylation in Proteomics

Before delving into the specifics of 3,4-Dimethylbenzyl bromide, it is essential to understand the fundamental importance of cysteine alkylation in proteomics. The thiol group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bonds and other oxidative modifications. During sample preparation for mass spectrometry, proteins are typically denatured and disulfide bonds are reduced to free thiols. Alkylation is the subsequent, critical step of covalently modifying these free thiols to prevent their re-oxidation and to ensure accurate and reproducible protein identification and quantification.[1]

Commonly used alkylating agents include iodoacetamide (IAM), N-ethylmaleimide (NEM), and chloroacetamide. While effective, these reagents can sometimes exhibit off-target reactivity and may not be optimal for every experimental goal. The choice of alkylating agent can significantly impact the quality of proteomic data, influencing peptide ionization, fragmentation, and the overall depth of proteome coverage.

Introducing 3,4-Dimethylbenzyl Bromide (DMBB): Chemical Properties and Mechanism of Action

3,4-Dimethylbenzyl bromide is a benzyl halide derivative with the chemical formula C₉H₁₁Br and a molecular weight of 199.09 g/mol .[2][3] Its utility in proteomics stems from its reactivity towards nucleophilic thiol groups, making it an effective agent for the alkylation of cysteine residues.

Chemical Properties of 3,4-Dimethylbenzyl Bromide:

| Property | Value | Source |

| CAS Number | 94416-66-7 | [2] |

| Molecular Formula | C₉H₁₁Br | [2][3] |

| Molecular Weight | 199.09 g/mol | [2][3] |

| Synonyms | 4-(bromomethyl)-1,2-dimethylbenzene | [3] |

The core of DMBB's functionality lies in the S-alkylation of the cysteine thiol group. This occurs via a nucleophilic substitution reaction where the sulfur atom of the deprotonated thiol (thiolate) attacks the benzylic carbon of DMBB, displacing the bromide ion. This forms a stable thioether bond, effectively and irreversibly capping the cysteine residue.

Sources

A Technical Guide to the Solubility of 3,4-Dimethylbenzyl Bromide in Organic Solvents

Executive Summary

3,4-Dimethylbenzyl bromide is a crucial intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the solubility of 3,4-Dimethylbenzyl bromide, grounded in theoretical principles and supported by practical, field-proven experimental methodologies. We delve into the physicochemical properties of the solute, explore the theoretical underpinnings of solubility, present qualitative and quantitative solubility data, and offer a detailed, self-validating protocol for experimental solubility determination. This document is designed to empower researchers with the knowledge to make informed decisions regarding solvent selection and handling for applications involving this important synthetic building block.

Introduction to 3,4-Dimethylbenzyl Bromide

3,4-Dimethylbenzyl bromide, also known as 4-(bromomethyl)-1,2-dimethylbenzene, is an aromatic organobromine compound with the molecular formula C₉H₁₁Br.[1][2] Its structure features a benzyl bromide moiety substituted with two methyl groups on the benzene ring. This substitution pattern influences its reactivity and physical properties, including its solubility. The presence of the reactive benzylic bromide group makes it an excellent alkylating agent, frequently employed to introduce the 3,4-dimethylbenzyl group into various molecules during the synthesis of complex organic compounds.

The selection of an appropriate solvent is a critical parameter in any chemical process. For 3,4-Dimethylbenzyl bromide, solubility dictates:

-

Reaction Kinetics: The rate and efficiency of a reaction often depend on the ability of the solvent to dissolve reactants and stabilize transition states.

-

Purification: Crystallization, a common purification technique, relies on differential solubility in a given solvent or solvent system at varying temperatures.

-

Handling and Dosing: For liquid-phase reactions, accurate dosing requires the compound to be fully dissolved.

This guide will provide the necessary framework for understanding and predicting the solubility behavior of this compound.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like."[3] This axiom is explained by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

2.1 Physicochemical Properties of 3,4-Dimethylbenzyl Bromide

-

Molecular Structure: C₉H₁₁Br[1]

-

Polarity: The molecule possesses moderate polarity. The C-Br bond is polar, and the aromatic ring contributes to its nonpolar character. The methyl groups are electron-donating, slightly increasing the electron density of the ring.

-

Hydrogen Bonding: 3,4-Dimethylbenzyl bromide cannot act as a hydrogen bond donor but may act as a very weak hydrogen bond acceptor through the bromine atom's lone pairs.

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] HSP theory decomposes the total cohesion energy of a substance into three components:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[5]

A solvent and solute with similar HSP values are likely to be miscible.[4] While specific HSP values for 3,4-Dimethylbenzyl bromide are not readily published, they can be estimated or determined experimentally. Solvents with moderate polarity and significant dispersion forces are predicted to be effective.

Solubility Profile of 3,4-Dimethylbenzyl Bromide

Based on its molecular structure, a general solubility profile can be predicted and is supported by anecdotal evidence from safety data sheets and supplier information for similar compounds.

3.1 Qualitative Solubility Overview

A qualitative assessment suggests the following solubility trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylenes), and polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate). These solvents have polarity and dispersion characteristics similar to the solute.

-

Moderate Solubility: Expected in ethers (e.g., diethyl ether) and ketones (e.g., acetone).

-

Low to Insoluble: Expected in highly polar protic solvents (e.g., water, methanol, ethanol) and nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane). The energy required to disrupt the strong hydrogen bonding networks of protic solvents is too high, and the intermolecular forces of nonpolar alkanes are too dissimilar.

3.2 Quantitative Solubility Data

Precise, publicly available quantitative solubility data for 3,4-Dimethylbenzyl bromide is scarce. The table below provides an estimated solubility classification based on the principles discussed. For critical applications, experimental determination is strongly recommended using the protocol in Section 4.0.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene | High | Similar aromatic structure, favorable dispersion forces. |

| Chlorinated Solvents | Dichloromethane | High | Moderate polarity and good dispersion forces match the solute. |

| Ethers | Tetrahydrofuran (THF) | High | Polar aprotic nature effectively solvates the molecule. |

| Esters | Ethyl Acetate | High | Good balance of polar and nonpolar characteristics. |

| Ketones | Acetone | Moderate | Polar aprotic, but higher polarity may slightly reduce compatibility. |

| Alcohols | Ethanol | Low | Strong solvent hydrogen bonding network is difficult to disrupt. |

| Aliphatic Hydrocarbons | n-Hexane | Low | Primarily dispersion forces; insufficient polarity to solvate C-Br bond. |

| Highly Polar Protic | Water | Insoluble | Large nonpolar region and lack of strong H-bonding lead to hydrophobicity. |

Experimental Determination of Solubility

To generate reliable, quantitative data, an experimental approach is necessary. The isothermal shake-flask method, which is a standard approach outlined in guidelines like OECD Test Guideline 105 for water solubility, can be adapted for organic solvents.[6][7][8][9] This method is a self-validating system as it ensures that equilibrium is reached, providing a true measure of saturation solubility.

4.1 Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is crucial for reproducibility.

-

Use of Excess Solute: Adding an excess of the solid ensures that the solvent becomes saturated, which is the definition of solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been achieved.

-

Agitation: Continuous mixing ensures that the entire volume of the solvent is in contact with the solute, accelerating the time to reach equilibrium.

-

Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the dissolution process has reached a steady state. Preliminary tests can establish the minimum time required.[7]

-

Phase Separation: Centrifugation or filtration is critical to separate the saturated solution from the excess solid without altering the temperature or composition of the sample.

-

Analytical Quantification: A precise and accurate analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is required to determine the concentration of the solute in the saturated solution.

4.2 Detailed Protocol: Isothermal Shake-Flask Method

Materials:

-

3,4-Dimethylbenzyl bromide (purity >97%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.45 µm, PTFE)

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC)

Procedure:

-

Preparation: Add an excess amount of 3,4-Dimethylbenzyl bromide (e.g., ~100 mg) to a 20 mL scintillation vial. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 5.0 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25 °C. Agitate the slurry at a moderate speed (e.g., 150 rpm) for 24 to 48 hours.

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. To separate the saturated liquid phase, either:

-

Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes).

-

Carefully draw the supernatant through a syringe filter compatible with the solvent.

-

-

Sample Dilution: Immediately take a known aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent in a volumetric flask to a concentration within the calibrated range of the analytical instrument. This step is crucial to prevent precipitation due to temperature changes or solvent evaporation.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of 3,4-Dimethylbenzyl bromide.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g/L) = (Concentration from analysis) × (Dilution factor)

-

4.3 Visualization of Experimental Workflow The following diagram illustrates the key steps in the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Isothermal Solubility Determination.

Logical Relationships in Solubility

The interplay between solute, solvent, and external factors determines the final solubility. This relationship can be visualized to guide solvent selection.

Caption: Factors Governing the Solubility of an Organic Solid.

Conclusion

Understanding the solubility of 3,4-Dimethylbenzyl bromide is essential for its effective use in research and development. While theoretical principles like "like dissolves like" and Hansen Solubility Parameters provide a strong predictive foundation, suggesting high solubility in solvents like toluene, dichloromethane, and THF, experimental verification is indispensable for critical applications. The provided isothermal shake-flask protocol offers a robust and reliable method for generating precise, quantitative solubility data. By integrating theoretical knowledge with rigorous experimental practice, scientists can confidently select optimal solvents, thereby enhancing the efficiency, reproducibility, and safety of their chemical processes.

References

-

Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][7]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. [Link][8]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link][9]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13199190, 3,4-Dimethylbenzyl bromide. [Link][1]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link][3]

-

Hansen, C. M. HSP for Beginners - Hansen Solubility Parameters. [Link][4]

Sources

- 1. 3,4-Dimethylbenzyl bromide | C9H11Br | CID 13199190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.ws [chem.ws]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

Starting material for the synthesis of 3,4-dimethylbenzaldehyde

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethylbenzaldehyde: Starting Materials and Methodologies

Authored by a Senior Application Scientist

Abstract

3,4-Dimethylbenzaldehyde is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and performance polymers, most notably as a precursor to clarifying and nucleating agents for polyolefins.[1][2] Its synthesis is a subject of significant industrial and academic interest, demanding routes that are not only high-yielding but also economically and environmentally viable. This guide provides an in-depth analysis of the primary starting materials and the most effective synthetic strategies for its preparation, grounded in established chemical principles and supported by field-proven protocols. We will explore the mechanistic nuances, compare the strategic advantages of different pathways, and provide detailed experimental frameworks for researchers, scientists, and drug development professionals.

Strategic Selection of Starting Materials

The choice of a starting material is the most critical decision in a synthetic campaign, dictating the overall process economy, efficiency, and environmental impact. For 3,4-dimethylbenzaldehyde, the two most prominent and logical precursors are o-xylene and 1,2,4-trimethylbenzene (pseudocumene) . Their structural similarity to the target molecule allows for direct and efficient functionalization.

This guide will dissect the synthetic routes originating from these two feedstocks, focusing on the underlying chemistry that governs each transformation.

Synthesis from o-Xylene: Direct Formylation Methods

o-Xylene (1,2-dimethylbenzene) is an abundant aromatic hydrocarbon derived from petroleum refining.[3][4] Its electron-rich nature, due to the activating effect of two methyl groups, makes it an excellent substrate for electrophilic aromatic substitution reactions, including formylation—the direct introduction of an aldehyde group (–CHO).[5]

Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic and industrially significant method for formylating alkylbenzenes.[6][7] It involves the reaction of the aromatic substrate with carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), with cuprous chloride (CuCl) as a crucial co-catalyst.[8][9]

Mechanism & Rationale: The reaction proceeds through the formation of a highly electrophilic formyl cation species, [HCO]⁺.[10]

-

Catalyst Activation: CO, HCl, and AlCl₃/CuCl interact to generate the unstable formyl chloride (HCOCl), which rapidly loses a chloride ion to the Lewis acid to form the formyl cation.

-

Electrophilic Attack: The electron-rich o-xylene ring attacks the formyl cation. The directing effects of the two ortho-methyl groups favor substitution at the C4 position, which is para to one methyl group and meta to the other, leading to the desired 3,4-dimethylbenzaldehyde product.

-

Aromatization: The resulting carbocation intermediate loses a proton to regenerate the stable aromatic ring.

The use of CuCl is critical as it allows the reaction to be conducted at or near atmospheric pressure, significantly reducing the engineering and safety challenges associated with handling high-pressure CO.[8][10]

Authoritative Insight: While direct, the Gattermann-Koch reaction faces challenges in achieving high selectivity, often producing isomeric byproducts.[11] A Chinese patent describes a low-temperature variation (-10 to 0°C) using a composite Lewis acid catalyst (AlCl₃ and Cu₂Cl₂) in a 1,2-dichloroethane solvent, claiming a conversion rate of over 70% and high product purity after distillation.[2] This highlights the critical role of reaction engineering in optimizing selectivity.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a milder alternative to the Gattermann-Koch synthesis.[12] It employs a "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[13][14][15]

Mechanism & Rationale:

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [Me₂N=CHCl]⁺.[15][16] This electrophile is less reactive ("softer") than the formyl cation of the Gattermann-Koch reaction, which can improve selectivity with certain substrates.

-

Electrophilic Substitution: The o-xylene attacks the Vilsmeier reagent to form an iminium ion intermediate.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the final aldehyde product, 3,4-dimethylbenzaldehyde.[15]

Authoritative Insight: The Vilsmeier-Haack reaction is exceptionally versatile for electron-rich aromatic and heteroaromatic compounds.[12] Its primary advantage lies in the use of more manageable and less hazardous reagents compared to high-pressure CO/HCl. The reaction temperature is a key parameter that depends on the substrate's reactivity and can be tuned from below 0°C to 80°C to optimize yield and minimize side reactions.[13]

Synthesis from o-Xylene: A Two-Step Chloromethylation-Oxidation Approach

An indirect yet highly efficient route involves transforming one of the methyl groups into a more easily oxidized functional group. The chloromethylation of o-xylene followed by oxidation of the resulting benzyl chloride is a robust and high-yielding strategy.[1][17]

Step 1: Micellar-Catalyzed Chloromethylation of o-Xylene

Protocol Rationale: Direct chloromethylation can be sluggish and inefficient due to the poor miscibility of aqueous formaldehyde/HCl with the organic substrate. This protocol overcomes this limitation by employing a micellar catalysis system.

-

Catalyst System: Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, is used to form micelles in the aqueous medium.[1][17] These micelles encapsulate the o-xylene molecules, creating a localized microenvironment with a high concentration of reactants and facilitating the reaction with the electrophile generated from paraformaldehyde and HCl. This phase-transfer mechanism dramatically accelerates the reaction rate.[1]

Experimental Protocol: Preparation of 3,4-Dimethylbenzyl Chloride [1]

-

A mixture of o-xylene (0.1 mol), CTAB (2.3 mmol), 20% H₂SO₄ (60 ml), and acetic acid (30 ml) is stirred in a 250 ml round-bottom flask for 2 hours at room temperature to ensure full solubilization of o-xylene within the micelles.

-

Paraformaldehyde (0.105 mol) is added to the mixture.

-

Anhydrous hydrogen chloride gas is bubbled through the solution at a controlled rate (e.g., 60 ml/min).

-

The mixture is stirred for an additional 4 hours at 45°C.

-

After cooling, the reaction mixture is worked up by extracting the product with an organic solvent (e.g., methylene chloride). The organic phase is then washed to neutrality and dried.

-

Purification by column chromatography yields pure 3,4-dimethylbenzyl chloride. An isolated yield of 89.7% has been reported for this step.[1]

Step 2: Phase-Transfer Catalyzed Oxidation

Protocol Rationale: The resulting 3,4-dimethylbenzyl chloride is oxidized to the aldehyde. Using a mild oxidizing agent like sodium nitrate (NaNO₃) in acetic acid avoids over-oxidation to the carboxylic acid.

-

Catalyst System: Polyethylene glycol (PEG-600) is employed as a phase-transfer catalyst.[1] It facilitates the transfer of the nitrate oxidant into the organic phase where the benzyl chloride resides, accelerating the reaction in the aqueous media. This method is not only efficient but also offers a simplified work-up procedure.

Experimental Protocol: Preparation of 3,4-Dimethylbenzaldehyde [1]

-

A mixture of 3,4-dimethylbenzyl chloride (0.05 mol), NaNO₃ (0.055 mol), PEG-600 (1.0 g), and H₂O (80 ml) is placed in a 250 ml flask.

-

Acetic acid (30 ml) is added dropwise to the stirred mixture.

-

The reaction is heated to 85°C and maintained for 5 hours. Progress can be monitored by TLC or HPLC.

-

Upon completion, the mixture is cooled, and the product is extracted with methylene chloride.

-

The combined organic layers are washed with 20% NaHCO₃ solution and water, then dried over anhydrous Na₂SO₄.

-

After solvent evaporation, the crude product is purified to yield 3,4-dimethylbenzaldehyde. A total yield of 82.3% over the two steps has been achieved with this method.[1]

Synthesis from 1,2,4-Trimethylbenzene (Pseudocumene)

1,2,4-Trimethylbenzene, commonly known as pseudocumene, is another readily available feedstock from C₉ aromatic streams in petroleum refining.[18][19] Synthesizing 3,4-dimethylbenzaldehyde from pseudocumene requires the selective oxidation of one specific methyl group (at C1) while leaving the other two untouched.

Catalytic Liquid-Phase Oxidation

This is the most common industrial approach for oxidizing alkylaromatics. The process typically involves air or oxygen as the oxidant in an acetic acid medium, with a catalyst system composed of heavy metals like cobalt and manganese, often with a bromine source as a promoter.[20]

Mechanism & Rationale: The reaction proceeds via a free-radical mechanism. The Co/Mn/Br catalyst system is adept at initiating the oxidation of the methyl group. The challenge lies in controlling the reaction to stop at the aldehyde stage, as the aldehyde is more susceptible to oxidation than the starting methyl group, leading to the formation of 3,4-dimethylbenzoic acid and ultimately trimellitic acid.[20]

Authoritative Insight: The primary industrial application of pseudocumene oxidation is for the production of trimellitic anhydride, which requires complete oxidation of all methyl groups.[20][21] Therefore, achieving high selectivity for the mono-aldehyde is challenging and requires careful control of reaction conditions (temperature, pressure, catalyst concentration, and reaction time) to maximize the yield of the intermediate aldehyde.

Comparative Analysis of Synthetic Routes

| Starting Material | Synthetic Method | Key Reagents | Advantages | Disadvantages & Field Insights | Reported Yield |

| o-Xylene | Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Direct, one-step formylation; uses inexpensive bulk chemicals. | Requires handling of toxic, high-pressure CO gas; potential for isomeric impurities.[10][11] | Good[6] |

| o-Xylene | Vilsmeier-Haack | DMF, POCl₃ | Milder conditions; avoids high-pressure gas; good for electron-rich arenes. | Reagents are more expensive than CO/HCl; requires aqueous workup for hydrolysis.[13][15] | Good |

| o-Xylene | Chloromethylation-Oxidation | Paraformaldehyde, HCl, NaNO₃, Phase-Transfer Catalysts | Excellent reported yields and purity; avoids harsh reagents; scalable.[1][17] | Two-step process increases operational complexity; involves a carcinogenic intermediate (benzyl chloride). | ~82% (overall)[1] |

| o-Xylene | Grignard Reaction | 4-bromo-o-xylene, Mg, DMF | Potentially clean reaction with high selectivity.[22][23] | Multi-step process starting from a halogenated precursor; requires anhydrous conditions. | Not specified |

| 1,2,4-Trimethylbenzene | Selective Oxidation | Air/O₂, Co/Mn/Br catalyst | Very direct route from an inexpensive feedstock. | Difficult to control selectivity and prevent over-oxidation to carboxylic acid.[20][21] | Variable |

Conclusion for the Drug Development Professional

For laboratory-scale synthesis where purity and yield are paramount, the two-step chloromethylation-oxidation of o-xylene offers a highly reliable and well-documented path, consistently delivering high yields of the target aldehyde.[1][17] For industrial-scale production, direct formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions are often preferred due to process economy, despite the challenges in optimizing selectivity and handling hazardous materials. The choice of starting material and synthetic route must be a strategic decision, balancing raw material cost, process safety, capital expenditure, and the desired product purity specifications.

References

-

Hu, Y.L., Lu, M., Liu, Q.F., Wei, W., & Liu, X. (2010). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. Journal of the Iranian Chemical Society, 7(2), 487-494.

-

CN109647467B - Catalyst for oxidation of pseudocumene. (2021). Google Patents.

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). J&K Scientific.

-

US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle. (1992). Google Patents.

-

US4368336A - Process for formylating xylene mixture. (1983). Google Patents.

-

Hu, Y., Lu, M., Liu, Q., Wei, W., & Liu, X. (2010). A Highly Efficient Synthetic Method for the Preparation of 3,4-Dimethylbenzaldehyde from o-Xylene in Aqueous Media. ResearchGate.

-

Duff reaction - Wikipedia. (n.d.). Wikipedia.

-

Synthesis routes of 3,4-Dimethylbenzaldehyde - Benchchem. (n.d.). BenchChem.

-

The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. (2021). Atmospheric Chemistry and Physics.

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps.

-

Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis.

-

Synthesis of Aromatic Aldehydes via Gattermann-Koch Reaction: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.

-

CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method. (2006). Google Patents.

-

WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde. (2016). Google Patents.

-

CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde. (2019). Google Patents.

-

Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.

-

3,4-Dimethylbenzaldehyde | 5973-71-7 | FD71225 - Biosynth. (n.d.). Biosynth.

-

Duff reaction - chemeurope.com. (n.d.). Chemeurope.com.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

-

Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis.

-

WO/2016/071920 A PROCESS FOR PREPARATION OF 3,4-DIMETHYLBENZALDEHYDE. (2016). WIPO.

-

Gattermann-Koch Reaction. (n.d.). In Name Reactions in Organic Synthesis.

-

The Crucial Role of 3,4-Dimethylbenzaldehyde in Modern Synthesis. (2023). Geshem.

-

Gattermann reaction - Wikipedia. (n.d.). Wikipedia.

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. (1948). UNI ScholarWorks.

-

Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. (n.d.). Vedantu.

-

Gattermann Koch Reaction Detailed Explanation with Applications - Testbook. (n.d.). Testbook.com.

-

Formylation - Wikipedia. (n.d.). Wikipedia.

-

3,4-Dimethylbenzaldehyde | 5973-71-7 - ChemicalBook. (n.d.). ChemicalBook.

-

3,4-Dimethylbenzaldehyde 98 5973-71-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

US3833660A - Process for making aromatic aldehydes. (1974). Google Patents.

-

3,4-Dimethylbenzaldehyde 98 5973-71-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

o-Xylene - Wikipedia. (n.d.). Wikipedia.

-

On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. (2018). MDPI.

-

ortho-xylene - ChemBK. (n.d.). ChemBK.

-

1,2,4-Trimethylbenzene - Wikipedia. (n.d.). Wikipedia.

-

Sustainable Production of o‐Xylene from Biomass‐Derived Pinacol and Acrolein. (2017). Angewandte Chemie International Edition.

-

1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem. (n.d.). PubChem.

-

Org. Synth. 2012, 89, 220. (2012). Organic Syntheses.

-

Oxidation of Benzene to Phenol, Catechol, and 1,2,3-trihydroxybenzene by Toluene 4-monooxygenase of Pseudomonas Mendocina KR1 and Toluene 3-monooxygenase of Ralstonia Pickettii PKO1. (2001). Applied and Environmental Microbiology.

Sources

- 1. sid.ir [sid.ir]

- 2. CN1865211A - High purity 3,4-dimethyl benzaldehyde preparation method - Google Patents [patents.google.com]

- 3. o-Xylene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Formylation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. testbook.com [testbook.com]

- 8. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 11. CN109704941A - The preparation method of 3,4- dimethylbenzaldehyde - Google Patents [patents.google.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 16. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 19. 1,2,4-Trimethylbenzene | C9H12 | CID 7247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. US5095141A - Process for pseudocumene oxidation to trimellitic acid with mother liquor recycle - Google Patents [patents.google.com]

- 21. CN109647467B - Catalyst for oxidation of pseudocumene - Google Patents [patents.google.com]

- 22. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]

- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Methodological & Application

Application Notes and Protocol for the O-Alkylation of Phenols with 3,4-Dimethylbenzyl Bromide

Abstract

This document provides a comprehensive guide for the O-alkylation of phenols using 3,4-dimethylbenzyl bromide, a key transformation in the synthesis of diverse chemical entities relevant to pharmaceutical and materials science research. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, troubleshooting, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this synthetic route with a high degree of success and reproducibility.

Introduction: The Significance of Phenolic Ether Synthesis

The ether linkage is a cornerstone in the architecture of many biologically active molecules and functional materials. The alkylation of phenols, in particular, is a critical step in modifying the properties of phenolic compounds, often enhancing their metabolic stability, modulating their biological activity, or tuning their physical characteristics. The reaction of a phenol with an alkyl halide, such as 3,4-dimethylbenzyl bromide, proceeds via the Williamson ether synthesis, a classic SN2 reaction.[2][4] In this process, a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.[5]

The choice of 3,4-dimethylbenzyl bromide as the alkylating agent is significant as the resulting 3,4-dimethylbenzyl ether moiety is a common structural motif in various pharmacologically active compounds. Understanding and controlling this reaction is therefore of paramount importance for medicinal chemists and process development scientists.

Reaction Mechanism and Key Considerations

The alkylation of phenols with 3,4-dimethylbenzyl bromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The reaction proceeds in a single, concerted step where the phenoxide nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[6]

Key Steps:

-

Deprotonation of the Phenol: The acidic proton of the phenol is removed by a base to form a highly nucleophilic phenoxide anion.[7][8] The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

-

Nucleophilic Attack: The generated phenoxide ion attacks the benzylic carbon of 3,4-dimethylbenzyl bromide.

-

Displacement of the Leaving Group: The bromide ion, a good leaving group, is displaced, forming the desired ether product and a salt byproduct.

O-Alkylation versus C-Alkylation: A Critical Selectivity Challenge

A potential side reaction in the alkylation of phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[7] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (ortho and para positions).

Several factors influence the selectivity between O- and C-alkylation:

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[2][7] These solvents solvate the metal cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic. Protic solvents, on the other hand, can hydrogen bond with the phenoxide oxygen, hindering its nucleophilicity and promoting C-alkylation.[7]

-

Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the reaction outcome. Harder cations (like Na⁺ and K⁺) tend to associate more strongly with the "harder" oxygen atom of the phenoxide, favoring O-alkylation.

-

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product, although this is not a universal rule.

For the protocol described herein, conditions are optimized to strongly favor the desired O-alkylation product.

Experimental Protocol

This protocol provides a general procedure for the alkylation of a generic phenol with 3,4-dimethylbenzyl bromide. Researchers should adjust quantities and reaction times based on the specific phenol being used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Phenol (substrate) | Reagent Grade (≥99%) | Standard Supplier | Ensure dryness. |

| 3,4-Dimethylbenzyl bromide | Reagent Grade (≥98%) | Standard Supplier | Lachrymator, handle with care. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely powdered for better reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Use a dry solvent for best results. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |

| Brine (saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard Supplier | For drying the organic phase. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

3,4-Dimethylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for many simple phenols this is not strictly necessary.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and anhydrous DMF (5-10 mL per mmol of phenol).

-